molecular formula C9H10BrNO2 B14836301 2-Bromo-5-cyclopropoxy-3-methoxypyridine

2-Bromo-5-cyclopropoxy-3-methoxypyridine

Cat. No.: B14836301
M. Wt: 244.08 g/mol
InChI Key: XMAWIZPDGPKZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyclopropoxy-3-methoxypyridine is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropoxy-3-methoxypyridine typically involves multiple steps. One common method starts with the bromination of 3-methoxypyridine to form 2-bromo-3-methoxypyridine. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopropylmethanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropoxy-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine carboxylic acid .

Scientific Research Applications

2-Bromo-5-cyclopropoxy-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxy-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopropoxy and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxypyridine
  • 5-Bromo-2-methoxypyridine
  • 2-Bromo-3-(cyclopropylmethoxy)-5-methoxypyridine

Uniqueness

2-Bromo-5-cyclopropoxy-3-methoxypyridine is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxy-3-methoxypyridine

InChI

InChI=1S/C9H10BrNO2/c1-12-8-4-7(5-11-9(8)10)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

XMAWIZPDGPKZNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)OC2CC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.